

Switching from TDF to Besifovir in Chronic Hepatitis B Management: A Comparative Guide

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Compound of Interest

Compound Name: *Besifovir dipivoxil*

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For researchers and drug development professionals navigating the therapeutic landscape of chronic hepatitis B (CHB), the decision to switch antiviral therapies is guided by the pursuit of maintained or improved efficacy alongside a more favorable safety profile. This guide provides a comprehensive comparison of real-world and clinical trial data on switching patients from tenofovir disoproxil fumarate (TDF), a widely used first-line agent, to **besifovir dipivoxil maleate (BSV)**, a newer nucleotide analog. Long-term TDF therapy, while highly effective, is associated with potential renal and bone density concerns, prompting the evaluation of alternative agents like besifovir.[1][2][3]

Efficacy Outcomes: Maintaining Viral Suppression

Switching from TDF to besifovir has demonstrated non-inferior antiviral efficacy in maintaining viral suppression in CHB patients.[4][5][6] A key phase 4 randomized trial in South Korea evaluated patients with CHB who had been on TDF for at least 48 weeks and had HBV DNA levels below 20 IU/mL.[4][5][6] After 48 weeks, 100% of patients who switched to besifovir maintained this primary endpoint, compared to 98.5% of those who continued on TDF, thus meeting the criteria for non-inferiority.[1][2][3][4]

Longer-term data from a phase 3 trial extension study, where patients were switched from TDF to besifovir after an initial 48 weeks, showed that high rates of virological response were maintained for up to 192 weeks.[7] Specifically, at 192 weeks, the virological response rates were comparable between the group that started on besifovir and the group that switched from

TDF to besifovir.[7] Importantly, no antiviral resistance to besifovir was observed in these studies.[4][7]

Table 1: Virological and Biochemical Response Following Switch from TDF to Besifovir

Outcome Measure	Besifovir (BSV) Group (Switched from TDF)	Tenofovir Disoproxil Fumarate (TDF) Group (Maintained)	Study Duration
Virologic Response (HBV DNA <20 IU/mL)	100.0%	98.5%	48 Weeks[1][2][4]
Virological Response (HBV DNA <69 IU/mL) at 192 weeks (TDF- BSV group)	93.06%	N/A (Comparison group was BSV-BSV: 92.50%)	192 Weeks[7]
Alanine Aminotransferase (ALT) Normalization	Similar rates between groups	Similar rates between groups	192 Weeks[7]
HBeAg Seroconversion	Similar rates between groups	Similar rates between groups	192 Weeks[7]

Safety Profile: Improvements in Renal and Bone Health

A primary driver for considering a switch from TDF is its association with renal and bone-related adverse effects.[1][2][3] Clinical data consistently show that switching to besifovir can lead to improvements in these safety parameters.

Renal Safety

In a 48-week randomized trial, patients who switched to besifovir showed a slight improvement in estimated glomerular filtration rate (eGFR), a key indicator of kidney function, whereas the group that continued TDF experienced a slight decline.[1][5][6] The mean percentage change in eGFR was notably better in the besifovir group.[5][6] Long-term data also supports the renal

safety of besifovir, with renal function being well-preserved in patients who switched from TDF.
[7]

Bone Safety

Significant improvements in bone health have been observed after switching from TDF to besifovir.[1][2][3] The 48-week trial demonstrated that the besifovir group had a significant improvement in bone turnover biomarkers.[5][6] Furthermore, patients who switched to besifovir showed an increase in both hip and spine bone mineral density (BMD).[1][2][3][5][6] In the 192-week extension study, BMD initially worsened in the TDF group but recovered after they were switched to besifovir.[7]

Table 2: Renal and Bone Safety Markers Following Switch from TDF to Besifovir

Safety Parameter	Besifovir (BSV) Group (Switched from TDF)	Tenofovir Disoproxil Fumarate (TDF) Group (Maintained)	Study Duration
Mean % Change in eGFR	+1.67%	-1.24%	48 Weeks[1][5][6]
Hip Bone Mineral Density	Increased	Decreased	48 Weeks[5][6]
Spine Bone Mineral Density	Increased	Decreased	48 Weeks[5][6]

Experimental Protocols

The data presented is primarily derived from a randomized, open-label, active-controlled, non-inferiority phase 4 clinical trial conducted at 22 tertiary hospitals in South Korea (ClinicalTrials.gov Identifier: NCT04202536).[4][6]

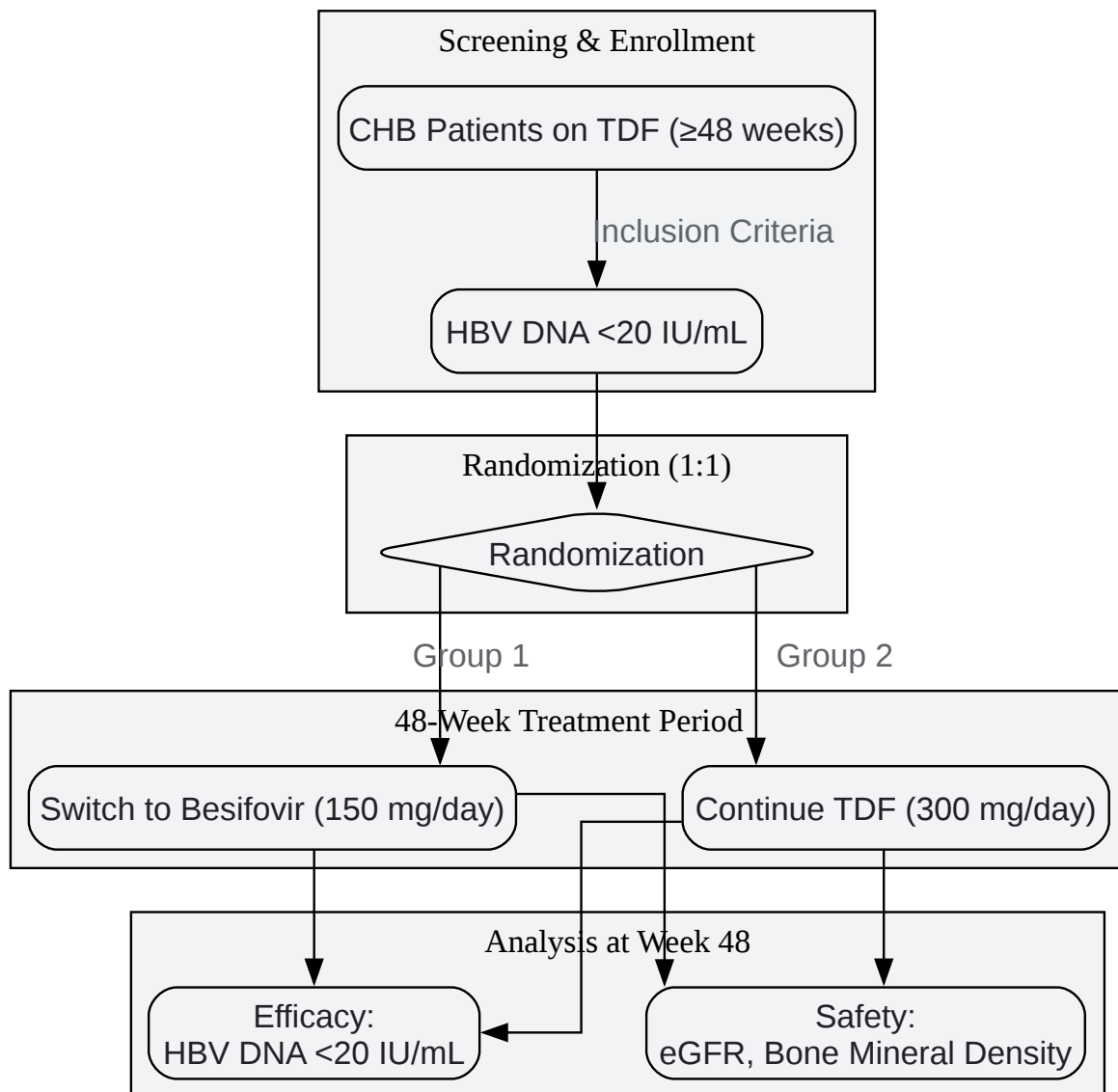
- Patient Population: The study enrolled 153 CHB patients who had been treated with TDF for at least 48 weeks and had maintained a virologic response (HBV DNA <20 IU/mL).[4][5][6] The median duration of prior TDF use was 4.14 years.[4][5][6]

- Randomization and Treatment: Patients were randomized in a 1:1 ratio to either switch to besifovir (150 mg daily) or continue TDF (300 mg daily) for 48 weeks.[\[1\]](#)[\[4\]](#)
- Primary Endpoint: The primary efficacy endpoint was the proportion of patients with HBV DNA <20 IU/mL at week 48.[\[1\]](#)[\[4\]](#)
- Safety Assessments: Safety evaluations included monitoring of adverse events, and regular assessments of renal function (e.g., eGFR) and bone mineral density (hip and spine).[\[4\]](#)

Another key source is a phase 3 trial (NCT01937806) and its 192-week extension study.[\[7\]](#)[\[8\]](#) In this trial, treatment-naïve patients were initially randomized to receive either besifovir or TDF. After 48 weeks, those in the TDF group were switched to open-label besifovir, providing long-term data on the effects of this switch.[\[7\]](#)[\[8\]](#)

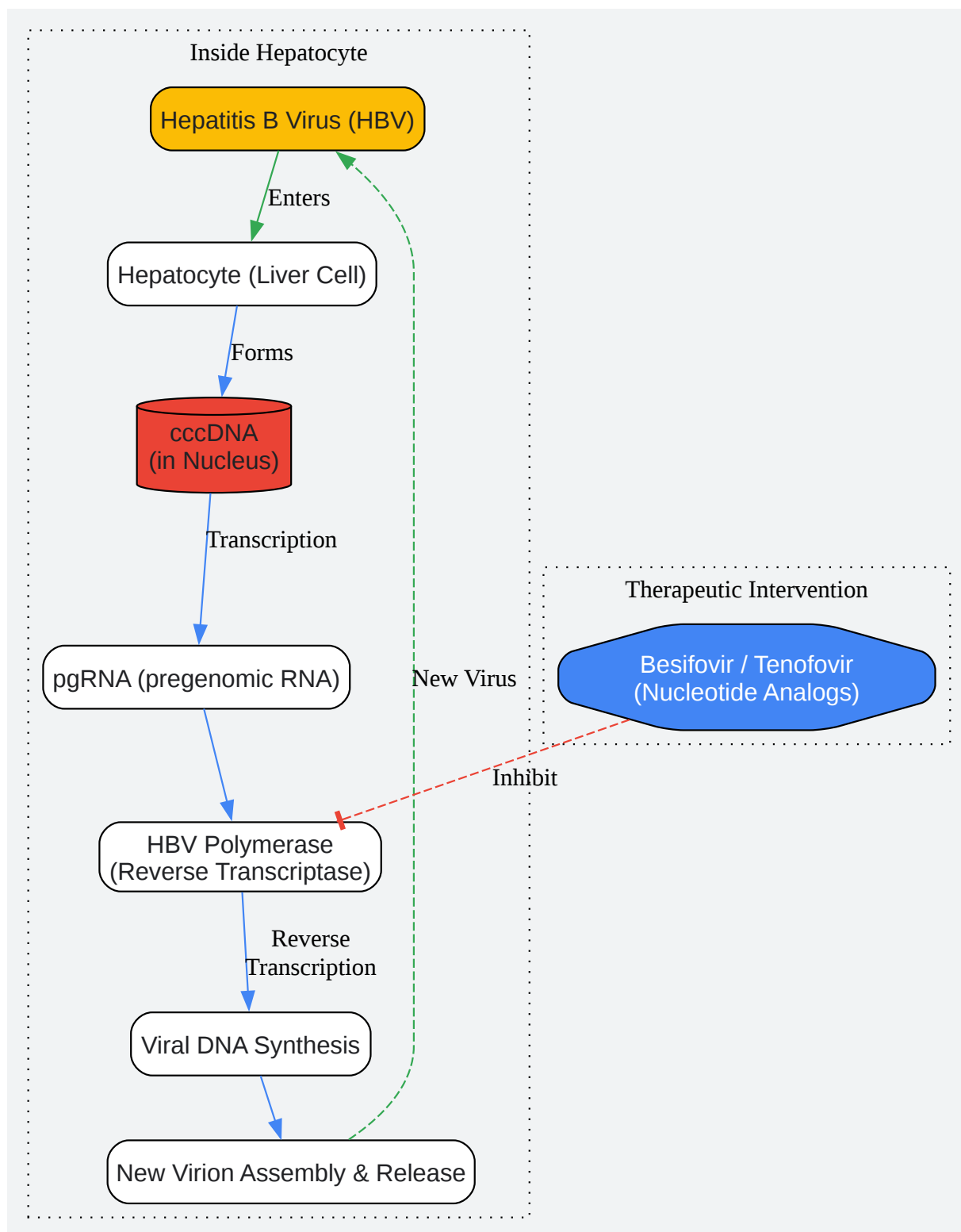
Visualizing the Data

To better understand the clinical trial design and the mechanism of action of these antiviral agents, the following diagrams are provided.



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Caption: Workflow of a randomized trial comparing switching to besifovir versus continuing TDF.



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Caption: Inhibition of HBV replication by nucleotide analogs like TDF and Besifovir.

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